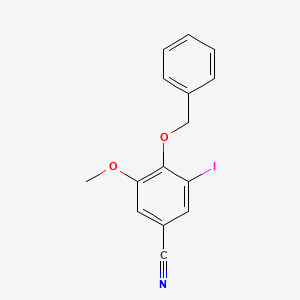
4-Benzyloxy-3-iodo-5-methoxy-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-iodo-5-methoxy-benzonitrile is an organic compound with a complex aromatic structure It features a benzyloxy group, an iodine atom, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-iodo-5-methoxy-benzonitrile typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Functional Groups: The benzyloxy, iodine, and methoxy groups are introduced through a series of reactions, such as halogenation, etherification, and nitration.
Final Assembly: The nitrile group is introduced, often through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-iodo-5-methoxy-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Benzyloxy-3-iodo-5-methoxy-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-iodo-5-methoxy-benzonitrile involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding. The nitrile group can also play a role in the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-iodo-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Benzyloxy-3-iodo-5-methoxyphenol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
4-Benzyloxy-3-iodo-5-methoxy-benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
330462-56-1 |
|---|---|
Molecular Formula |
C15H12INO2 |
Molecular Weight |
365.16 g/mol |
IUPAC Name |
3-iodo-5-methoxy-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C15H12INO2/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 |
InChI Key |
OKEXMCIGXPWDAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















